molecular formula C16H14N4O2S B2652745 N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 332385-14-5

N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2652745
CAS No.: 332385-14-5
M. Wt: 326.37
InChI Key: ZTCJXTBQSGTLRC-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a five-membered heterocyclic ring known for its significant potential in anticancer research . The 1,3,4-oxadiazole scaffold is a subject of extensive scientific interest due to its ability to interact with multiple biological targets involved in cancer cell proliferation . Research indicates that derivatives of this scaffold can exhibit potent antiproliferative effects by inhibiting crucial enzymes such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . Furthermore, compounds incorporating a pyridine ring, like the 5-(pyridin-3-yl) group in this molecule, have been synthesized and evaluated for their antitumor properties, showing activity via mechanisms that include the induction of oxidative stress and disruption of mitochondrial function in cancer cells . This particular molecule combines the 1,3,4-oxadiazole core with a benzylthioacetamide side chain, a structural motif found in other investigational compounds, suggesting its utility as a valuable chemical tool for probing novel oncological pathways and for use in structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(18-9-12-5-2-1-3-6-12)11-23-16-20-19-15(22-16)13-7-4-8-17-10-13/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJXTBQSGTLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Benzylation: Finally, the compound is benzylated using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

1. Mechanism of Action
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties through various mechanisms, including telomerase inhibition and disruption of cancer cell proliferation pathways. The compound has been studied for its ability to inhibit telomerase activity in gastric cancer cell lines, showing promising results with an IC50 value comparable to established anticancer drugs .

2. Structure-Activity Relationship (SAR)
The effectiveness of N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be influenced by modifications to its structure. For instance, variations in the substituents on the benzene ring have been shown to affect its potency against different cancer cell lines. Compounds with electron-donating groups at specific positions demonstrated enhanced activity .

In Vitro Studies

Numerous studies have evaluated the in vitro efficacy of this compound against various cancer cell lines:

Cell Line Compound IC50 (µM) Comparison Control IC50 (µM)
SGC-7901 (gastric cancer)2.3 ± 0.07Ethidium bromide: 2.5 ± 0.23
HEPG2 (liver cancer)1.18 ± 0.14Staurosporine: 4.18 ± 0.05
MCF7 (breast cancer)81.58% inhibition-

These results highlight the compound's potential as a therapeutic agent in oncology .

Pharmacological Properties

1. Antimicrobial Activity
Beyond its anticancer potential, this compound has also been investigated for antimicrobial properties. Studies suggest that derivatives of oxadiazole compounds can exhibit significant activity against various bacterial strains .

2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties as well, contributing to its therapeutic versatility. Research into related oxadiazole compounds has shown promise in modulating inflammatory pathways .

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

  • Zheng et al. (2023) : This study synthesized novel oxadiazole derivatives and evaluated their telomerase inhibitory activity against gastric cancer cells, finding significant efficacy for compounds similar to this compound .
  • El-Din et al. (2023) : A series of oxadiazole derivatives were designed and tested for antiproliferative activities against various human cancer cell lines, demonstrating broad-spectrum efficacy .
  • Mansour et al. (2023) : Investigated the synthesis of new complex oxadiazole derivatives with promising anticancer potency against leukemia cell lines .

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Thioether Linkage : The thioether bridge (common across analogs) contributes to stability and redox activity .
  • Acetamide Tail : The N-benzyl group in the target compound offers steric bulk compared to smaller substituents (e.g., benzothiazol-2-yl in ), which may influence membrane permeability .

Physicochemical Properties

Melting Points (Mp):

  • Higher Mp in indole derivatives (200.9–201.7°C, ) correlates with increased aromaticity and intermolecular interactions.

Molecular Weight and Solubility:

  • The target compound (MW 355.41) is lighter than benzodioxolyl derivatives (e.g., Compound 8 , MW ~500) , likely improving solubility in polar solvents.

Anticancer Potential:

  • Compound 8 (): IC₅₀ values comparable to cisplatin against A549 and C6 cell lines, with MMP-9 inhibition (IC₅₀: 0.89 µM) .
  • Indole Derivatives (): Demonstrated anticancer activity via apoptosis induction .
  • Pyridine Analogs : The target’s pyridine ring may mimic nicotinamide cofactors, enhancing kinase or protease inhibition .

Enzyme Inhibition:

  • MMP-9 Inhibition : Benzodioxolyl derivatives (e.g., Compound 8 ) showed strong affinity in docking studies, suggesting the target compound’s pyridine could similarly interact with MMP-9’s zinc-binding domain .

Antimicrobial Activity:

  • Benzofuran-oxadiazole hybrids () exhibited laccase catalysis and antimicrobial effects, which the target compound may lack due to its pyridine focus .

Biological Activity

N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C15H15N5OS\text{Molecular Formula C}_{15}\text{H}_{15}\text{N}_{5}\text{OS}

This compound features a benzyl group, a pyridine ring, and a 1,3,4-oxadiazole moiety, which are known for their roles in various biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The oxadiazole ring is crucial for its pharmacological effects, particularly in targeting the epidermal growth factor receptor (EGFR), Src kinase, and interleukin-6 (IL-6) pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Lines : The compound has been evaluated against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), SW1116 (colorectal cancer), and BGC823 (gastric cancer). In one study, it demonstrated an IC50_{50} value of 1.18 ± 0.14 µM against these cell lines, indicating potent anticancer activity compared to standard treatments like staurosporine (IC50_{50} = 4.18 ± 0.05 µM) .
  • Enzyme Inhibition : The compound has shown significant inhibitory effects on key enzymes such as EGFR and Src kinase. For instance, another derivative exhibited an IC50_{50} of 0.24 µM against EGFR .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50_{50} Value (µM) Reference
Anticancer ActivityHEPG21.18 ± 0.14
Anticancer ActivityMCF71.18 ± 0.14
EGFR Inhibition-0.24
Src Kinase Inhibition-0.96

Case Study 1: Anticancer Efficacy

In a comparative study involving various oxadiazole derivatives, this compound was found to have superior anticancer efficacy with lower IC50_{50} values compared to other compounds tested . This suggests that modifications to the oxadiazole structure can significantly influence biological activity.

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was observed that treatment with N-benzyl derivatives led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in MCF7 cells . This indicates a potential pathway through which the compound exerts its anticancer effects.

Q & A

Basic: How can synthetic routes for N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization involves refining reaction parameters such as solvent choice, catalyst use, and stepwise coupling. For example:

  • Thiol-oxadiazole coupling : Use acetone or DMF as solvents with K₂CO₃ as a base to facilitate nucleophilic substitution between the thiol group and acetamide intermediate .
  • Cyclization of oxadiazole : Reflux hydrazide derivatives with CS₂ in ethanol under basic conditions (e.g., KOH) for 8–10 hours to form the 1,3,4-oxadiazole ring .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures enhances purity. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) .

Key Parameters Table:

StepSolventCatalyst/BaseTime (h)Yield (%)
Thiol couplingAcetoneK₂CO₃6–872–85
Oxadiazole formationEthanolKOH8–1060–75

Basic: What spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm, benzyl CH₂ at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 381.0924 for C₁₉H₁₇N₄O₂S₂) .
  • IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, C-N oxadiazole at ~1250 cm⁻¹) .

Basic: How should initial biological screening be designed to assess antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations for 48 hours, comparing to doxorubicin .
  • Enzyme inhibition : Test for acetylcholinesterase (AChE) or lipoxygenase (LOX) inhibition using spectrophotometric methods .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Target-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., EGFR or COX-2 pathways) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pyridin-3-yl with pyridin-4-yl) to isolate pharmacophore contributions .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., AChE or kinase domains). Parameterize force fields with pyridinyl and oxadiazole partial charges .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers or solvated protein pockets .
  • QSAR models : Corrogate substituent effects (e.g., benzyl vs. nitrobenzyl groups) on IC₅₀ values using Hammett constants .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, applying TWIN/BASF commands for twinned data .
  • Electron density maps : Analyze residual density (>0.3 eÅ⁻³) to confirm thioacetamide conformation and oxadiazole planarity .

Crystallographic Data Example:

ParameterValue
Space groupP2₁/c
R-factor<0.05
Resolution0.85 Å

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace pyridin-3-yl with isosteres (e.g., pyrazinyl) to evaluate π-π stacking effects .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance oxidative stability .
  • Bioisosteric swaps : Substitute oxadiazole with 1,2,4-triazole and compare pharmacokinetic profiles .

Advanced: What methodologies assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (e.g., >90% binding suggests high distribution) .
  • Caco-2 permeability : Evaluate apical-to-basolateral transport to predict oral bioavailability .

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